3,3,3-Trifluoropropan-1-amine hydrochloride

Catalog No.
S771832
CAS No.
2968-33-4
M.F
C3H7ClF3N
M. Wt
149.54 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,3,3-Trifluoropropan-1-amine hydrochloride

CAS Number

2968-33-4

Product Name

3,3,3-Trifluoropropan-1-amine hydrochloride

IUPAC Name

3,3,3-trifluoropropan-1-amine;hydrochloride

Molecular Formula

C3H7ClF3N

Molecular Weight

149.54 g/mol

InChI

InChI=1S/C3H6F3N.ClH/c4-3(5,6)1-2-7;/h1-2,7H2;1H

InChI Key

IGOPOYHPIKTQSS-UHFFFAOYSA-N

SMILES

C(CN)C(F)(F)F.Cl

Canonical SMILES

C(CN)C(F)(F)F.Cl

3,3,3-Trifluoropropan-1-amine hydrochloride is a chemical compound with the molecular formula C₃H₇ClF₃N and a molecular weight of 149.54 g/mol. It is classified as an amine and is characterized by the presence of three fluorine atoms attached to the propyl group. The compound appears as a crystalline solid, typically off-white in color, and has a melting point range of 222-223°C . This compound is often utilized in biochemical research, particularly in proteomics .

Currently, there is no scientific literature available describing a specific mechanism of action for 3,3,3-Trifluoropropan-1-amine hydrochloride. Further research is needed to understand its potential biological activity or role in proteomics research [].

  • Chemical Modification of Proteins

    The presence of a primary amine group (NH2) suggests 3,3,3-Trifluoropropan-1-amine hydrochloride could potentially be used for chemical modification of proteins. This process involves attaching a functional group to a protein molecule, often to alter its properties or facilitate further analysis . The trifluoromethyl group (CF3) in the molecule could potentially influence the reactivity of the amine group, making it selective for specific amino acid residues in proteins.

  • Bioconjugation

    The amine group can also be used for bioconjugation, a technique that links biomolecules like proteins with other molecules such as antibodies or fluorescent probes . This allows researchers to visualize proteins within cells or track their interactions with other molecules. The trifluoromethyl group might contribute unique properties to the conjugate, such as improved stability or altered cellular uptake.

Typical of amines. Notably, it can undergo:

  • Nucleophilic Substitution: The amine group can act as a nucleophile, attacking electrophilic centers in organic molecules.
  • Addition Reactions: It can participate in 1,4-addition reactions with conjugated enones, leading to the formation of more complex structures .
  • Acid-Base Reactions: As a weak base, it can react with acids to form salts, such as its hydrochloride form.

Synthesis of 3,3,3-Trifluoropropan-1-amine hydrochloride can be achieved through several methods:

  • Fluorination of Propan-1-amine: This involves the introduction of fluorine atoms into the propanamine structure using fluorinating agents.
  • Reactions with Fluorinated Reagents: Utilizing reagents such as trifluoroacetic anhydride or other trifluoromethylating agents to modify existing amines.
  • Reduction Methods: Starting from suitable precursors that can be reduced to yield the desired amine structure.

These methods require careful control of reaction conditions to ensure high yields and purity of the final product .

3,3,3-Trifluoropropan-1-amine hydrochloride has several applications:

  • Biochemical Research: Primarily used in proteomics and related fields for studying protein interactions and functions.
  • Pharmaceutical Development: Investigated for potential use in drug design due to its unique chemical properties.
  • Chemical Synthesis: Serves as a building block for synthesizing more complex organic molecules.

Interaction studies involving 3,3,3-Trifluoropropan-1-amine hydrochloride focus on its reactivity with various biological molecules. Its trifluoromethyl group may influence how it interacts with enzymes or receptors. Investigating these interactions can provide insights into its potential therapeutic uses or toxicity profiles.

Several compounds share structural similarities with 3,3,3-Trifluoropropan-1-amine hydrochloride. Here is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
2-Amino-2-methylpropaneC₄H₉NBranched structure; lacks fluorine atoms
TrifluoroethylamineC₂H₃F₃NShorter carbon chain; different reactivity
2-Amino-2-(trifluoromethyl)propaneC₄H₈F₃NContains a trifluoromethyl group; branched

Uniqueness of 3,3,3-Trifluoropropan-1-amine hydrochloride:

  • The presence of three fluorine atoms on the same carbon atom significantly alters its physical and chemical properties compared to similar amines.
  • Its specific structural configuration allows for unique interactions in biochemical pathways that may not be present in other compounds.

GHS Hazard Statements

Aggregated GHS information provided by 21 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (95.24%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (95.24%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (95.24%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (95.24%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-15

Explore Compound Types